molecular formula C12H18Cl2N2 B1404846 N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride CAS No. 1396761-90-2

N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride

Cat. No.: B1404846
CAS No.: 1396761-90-2
M. Wt: 261.19 g/mol
InChI Key: QDJNMAXLZJCUOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride is a chemical compound with the molecular formula C12H18Cl2N2 and a molecular weight of 261.2 g/mol . This compound is primarily used in research settings and is known for its unique structure, which includes a benzyl group, a methyl group, and a but-2-yne-1,4-diamine backbone.

Preparation Methods

The synthesis of N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the but-2-yne-1,4-diamine backbone: This can be achieved through the reaction of an appropriate alkyne with a diamine under suitable conditions.

    Introduction of the benzyl group: This step involves the alkylation of the diamine with benzyl chloride in the presence of a base.

    Methylation: The final step involves the methylation of the nitrogen atom using methyl iodide or a similar reagent.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .

Chemical Reactions Analysis

N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or methyl groups can be replaced by other substituents under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride can be compared with other similar compounds, such as:

    N1-benzyl-N1-methylbut-2-yne-1,4-diamine: This compound lacks the dihydrochloride salt form and may exhibit different solubility and stability properties.

    N1-benzyl-N1-methylbut-2-yne-1,4-diamine hydrochloride: This compound has a single hydrochloride salt form, which may affect its reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups and its dihydrochloride salt form, which can influence its chemical and biological properties.

Properties

IUPAC Name

N'-benzyl-N'-methylbut-2-yne-1,4-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2.2ClH/c1-14(10-6-5-9-13)11-12-7-3-2-4-8-12;;/h2-4,7-8H,9-11,13H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDJNMAXLZJCUOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#CCN)CC1=CC=CC=C1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride
Reactant of Route 4
Reactant of Route 4
N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride
Reactant of Route 5
Reactant of Route 5
N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride
Reactant of Route 6
Reactant of Route 6
N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.